Carboxylic Acid Acidity (pKa): 0.93-Unit Enhancement vs. De-Fluoro Analog Confirmed by Predicted Values
The target compound exhibits a predicted pKa of 1.87±0.25, which is 0.93 log units lower (i.e., ~8.5× more acidic) than the de-fluoro analog 3-(benzyloxy)-2-chlorobenzoic acid (pKa 2.80±0.25) and 0.51 log units lower than the 4-benzyloxy positional isomer (pKa 2.38±0.25) . This enhanced acidity is attributable to the additive electron-withdrawing effect of the ortho-fluorine substituent acting in concert with the ortho-chlorine, consistent with the well-documented ortho-effect in halogenated benzoic acids wherein ortho-halogen substitution stabilizes the carboxylate conjugate base through field/inductive effects and intramolecular O–H···X hydrogen bonding [1]. The core scaffold 2-chloro-6-fluorobenzoic acid (CAS 434-75-3, pKa 2.04±0.10) [2] is less acidic than the target by 0.17 units, demonstrating that the meta-benzyloxy group contributes additional (albeit smaller) acid-strengthening character. All pKa values are ACD/Labs-predicted; experimental potentiometric titration data are not available for the target or its benzyloxy-bearing comparators.
| Evidence Dimension | Predicted aqueous pKa (most acidic –COOH proton) |
|---|---|
| Target Compound Data | 1.87 ± 0.25 (ACD/Labs prediction) |
| Comparator Or Baseline | Comparator A: 3-(Benzyloxy)-2-chlorobenzoic acid (CAS 61535-31-7), pKa 2.80±0.25. Comparator B: 4-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS 3002498-47-4), pKa 2.38±0.25. Comparator C: 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3), pKa 2.04±0.10 (predicted). |
| Quantified Difference | ΔpKa (target vs. de-fluoro analog): –0.93 (target is ~8.5× more acidic). ΔpKa (target vs. 4-benzyloxy isomer): –0.51. ΔpKa (target vs. core scaffold): –0.17. |
| Conditions | Predicted values from ACD/Labs algorithm as reported on ChemicalBook; temperature not specified (standard prediction conditions assumed ~25 °C in aqueous medium). |
Why This Matters
A nearly one-order-of-magnitude difference in Ka between the target and its de-fluoro analog predicts meaningfully different ionization states at physiological or near-neutral pH, directly affecting salt stoichiometry, crystallization behavior, and partitioning during extractive workup.
- [1] Lopes Jesus, A. J.; Reva, I.; Araújo-Andrade, C.; Fausto, R. Structural Aspects of the Ortho Chloro- and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules 2020, 25 (21), 4908. Documents ortho-halogen effect on benzoic acid acidity and conformational landscape. View Source
- [2] ChemicalBook. 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Predicted pKa: 2.04±0.10; Boiling point: 263.7±20.0 °C; Density: 1.4016 (estimate); Melting point: 155–157 °C. View Source
